Conformational Output: Planar C5 vs. 310-Helical Structure Dictated by Cα-Ethyl vs. Cα-Methyl Substitution
Peptides constructed from chiral α-ethylated α,α-disubstituted amino acids adopt a fully extended planar C5-conformation, whereas peptides from chiral α-methylated α,α-disubstituted amino acids form a 310-helical structure. This conformational dichotomy was established across multiple peptide series using FT-IR absorption, 1H-NMR, circular dichroism (CD), and X-ray crystallography [1]. For the closest crystallographically characterized ethyl analog, (S)-butylethylglycine [(2S)-2-amino-2-ethylhexanoic acid], X-ray analysis of the tetrapeptide confirmed a fully planar C5-conformation, and solution IR/1H-NMR of the hexapeptide confirmed this conformation persists in CDCl3 [2]. In contrast, the α-methyl analog L-(αMe)Aoc (2-amino-2-methyloctanoic acid) strongly favors a right-handed 310-helical conformation, as demonstrated by FT-IR, 1H-NMR, and CD analysis of peptides from dimer through hexamer [3]. This represents a binary conformational switch driven solely by Cα-substituent identity.
| Evidence Dimension | Preferred peptide secondary structure |
|---|---|
| Target Compound Data | Fully extended planar C5-conformation (class-level for α-ethylated α,α-disubstituted amino acids; confirmed by X-ray for the homologous 2-amino-2-ethylhexanoic acid tetrapeptide) |
| Comparator Or Baseline | 2-Amino-2-methyloctanoic acid (L-(αMe)Aoc): Right-handed 310-helical conformation; α-Aminoisobutyric acid (Aib): 310-helical structure |
| Quantified Difference | Binary switch: planar C5 (φ ≈ ±180°, ψ ≈ ±180°) vs. 310-helix (φ ≈ -57°, ψ ≈ -30°); fundamentally different hydrogen-bonding patterns (intraresidue C5 H-bond vs. i←i+3 H-bond) |
| Conditions | Solution (CDCl3) and solid-state (X-ray); FT-IR absorption, 1H-NMR, CD spectroscopy; model peptides from dimer to hexamer |
Why This Matters
This binary conformational switch enables researchers to rationally select 2-amino-2-ethyloctanoic acid for applications requiring extended backbone architectures (e.g., β-sheet mimics, linear epitopes) rather than helical scaffolds, providing predictable and orthogonal structural control in peptide engineering.
- [1] Tanaka M. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chem Pharm Bull (Tokyo). 2007 Mar;55(3):349-58. doi:10.1248/cpb.55.349. PMID: 17329870. View Source
- [2] Imawaka N, Tanaka M, Suemune H. The First Fully Planar C5-Conformation of Homooligopeptides Prepared from a Chiral α-Ethylated α,α-Disubstituted Amino Acid: (S)-Butylethylglycine (=(2S)-2-Amino-2-ethylhexanoic Acid). Helv Chim Acta. 2000;83(10):2823-2835. doi:10.1002/1522-2675(20001004)83:10<2823::AID-HLCA2823>3.0.CO;2-#. View Source
- [3] Peggion C, Formaggio F, Crisma M, Toniolo C, Kaptein B, Broxterman QB, Kamphuis J. Preferred solution conformation of peptides rich in the lipophilic, chiral, Cα-methylated α-amino acid (αMe)Aoc. 1999. Research@University of Padova. L-(αMe)Aoc favours right-handed 310-helical conformation. View Source
